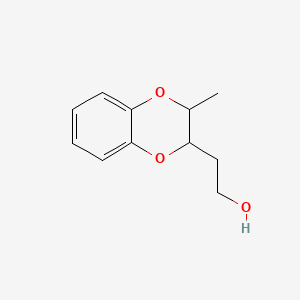
2-Methyl-3-ethanol benzodioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-ethanol benzodioxane is an organic compound that belongs to the class of benzodioxanes These compounds are characterized by a benzene ring fused with a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-ethanol benzodioxane can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with ethylene oxide in the presence of a catalyst to form this compound. The reaction is typically carried out under reflux conditions with a suitable solvent such as methanol or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts such as sulfuric acid or Lewis acids may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-ethanol benzodioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzodioxane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxane derivatives.
Scientific Research Applications
2-Methyl-3-ethanol benzodioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-ethanol benzodioxane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-benzodioxane: Similar structure but lacks the ethanol group.
3-Ethyl-2-methylbenzodioxane: Similar structure with an ethyl group instead of ethanol.
2-Methyl-3-propanol benzodioxane: Similar structure with a propanol group instead of ethanol.
Properties
CAS No. |
63690-11-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-8-9(6-7-12)14-11-5-3-2-4-10(11)13-8/h2-5,8-9,12H,6-7H2,1H3 |
InChI Key |
GPFXMOUKKRIXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


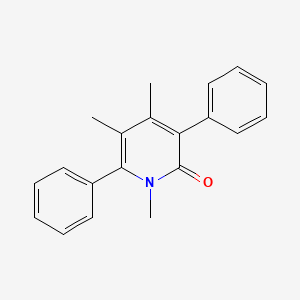
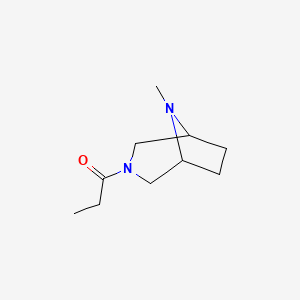
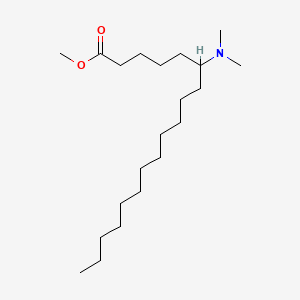
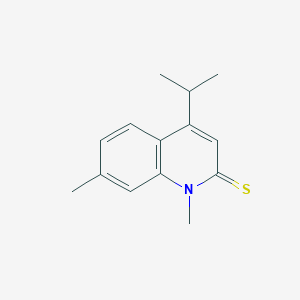
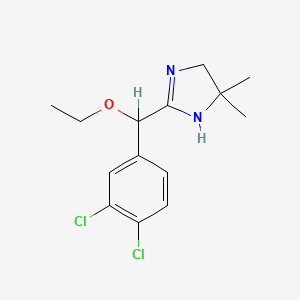
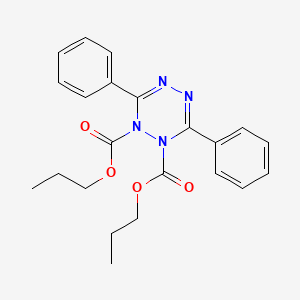
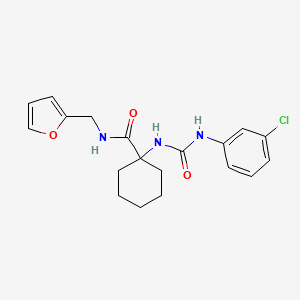
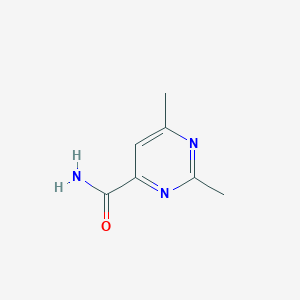
![Pyridine, 2-[2-(2,3-dichlorophenyl)-4-oxazolyl]-](/img/structure/B13952003.png)
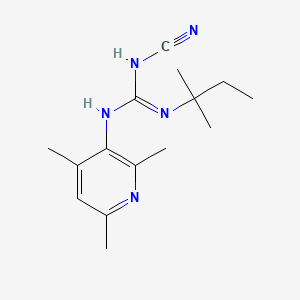
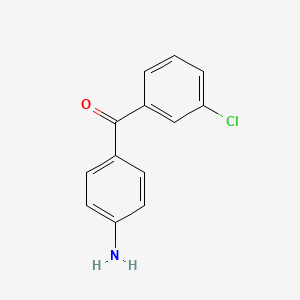
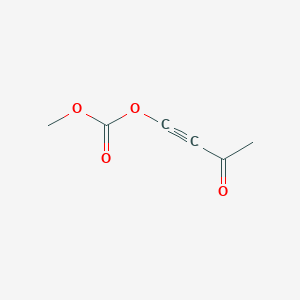
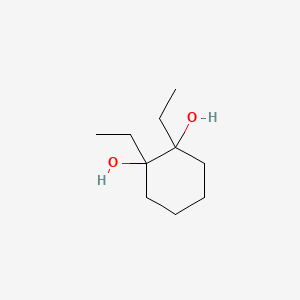
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
